1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-7-12-19(13-16(15)2)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-8-10-18(26)11-9-17/h3-13H,14H2,1-2H3 |
InChI Key |
VSQGTBOMTAOAQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Biological Activity
The compound 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, including antimicrobial and antitumor properties.
Structure and Synthesis
The compound features a quinazoline backbone substituted with a 4-chlorophenyl oxadiazole moiety and a 3,4-dimethylphenyl group. The synthesis of such compounds typically involves multi-step organic reactions that can include cyclization and functionalization processes to achieve the desired pharmacophore.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the compound . The following table summarizes key findings related to its antimicrobial activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 11 | 80 |
| 1 | Escherichia coli | 10 | 75 |
| 1 | Candida albicans | 12 | 77 |
| 1 | Gram-negative bacteria | Moderate | Varies |
The compound demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with inhibition zones ranging from 10 to 12 mm and MIC values indicating effective concentrations for inhibiting growth .
Antitumor Activity
In addition to its antimicrobial properties, quinazoline derivatives have been studied for their antitumor effects. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Compounds have shown significant effects on cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity.
- Targeting specific pathways : Some derivatives inhibit critical enzymes involved in tumor growth and metastasis.
For instance, studies have reported that certain quinazoline derivatives exhibit IC50 values in the low micromolar range against these cancer cell lines .
The biological activities of quinazoline derivatives are often linked to their ability to interact with specific molecular targets:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial for nucleotide synthesis in microorganisms. Compounds targeting DHFR can disrupt bacterial growth effectively .
- Acetylcholinesterase (AChE) : Some studies have indicated that quinazoline derivatives can act as inhibitors of AChE, which is relevant for neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1 : A series of quinazoline-2,4-dione derivatives were synthesized and evaluated for their antibacterial activity. Among these, certain compounds exhibited superior inhibition against resistant strains of bacteria compared to standard antibiotics. This highlights the potential for developing new antimicrobial agents from this scaffold .
Case Study 2 : In a study focusing on the antitumor properties of quinazoline derivatives, researchers found that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity against various cancer cell lines. This suggests that structural modifications can lead to improved therapeutic profiles .
Scientific Research Applications
The compound exhibits a range of biological activities due to its structural components:
- Anticancer Activity : Many derivatives of quinazoline and oxadiazole have shown significant efficacy against various cancer cell lines.
- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties : It may reduce inflammation markers through inhibition of pro-inflammatory cytokines.
Anticancer Applications
Research indicates that compounds containing the quinazoline and oxadiazole structures can induce apoptosis in cancer cells. For instance:
| Compound | IC50 (nM) | Cancer Type |
|---|---|---|
| Compound A | 15.5 | MCF-7 (Breast) |
| Compound B | 22.3 | HeLa (Cervical) |
A specific study highlighted that modifications on the oxadiazole ring significantly impacted cytotoxicity against breast cancer cell lines, with the most potent derivative exhibiting an IC50 value of 10 nM against MCF-7 cells .
Antimicrobial Applications
The compound has shown promising results in inhibiting bacterial growth. In vitro studies reported effective inhibition against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings align with other studies on oxadiazole derivatives that possess antibacterial properties .
Anti-inflammatory Effects
Compounds similar to this one have been documented to exhibit anti-inflammatory effects by inhibiting cytokines such as TNF-alpha and IL-6. This mechanism suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Case Study on Anticancer Properties : A series of oxadiazole derivatives were tested for their anticancer properties. Modifications significantly influenced their effectiveness, with some derivatives achieving IC50 values as low as 10 nM against MCF-7 cells.
Case Study on Antimicrobial Effects : A comparative study involving various oxadiazole derivatives demonstrated enhanced effectiveness against resistant strains of bacteria when specific modifications were applied to the chemical structure .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the quinazoline-2,4(1H,3H)-dione core. A generalized synthetic route includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | N-Alkylation | Ethyl chloroacetate, K₂CO₃, DMF, RT | Introduction of methylene groups at N1 of quinazoline-dione. |
| 2 | Oxadiazole Formation | 4-Chlorophenyl amidoxime, POCl₃, reflux | Cyclization to form the 1,2,4-oxadiazole ring. |
| 3 | Functionalization | 3,4-Dimethylphenyl bromide, Pd catalysis | Suzuki coupling to attach the aryl group at C3 of quinazoline. |
Key Observations :
-
The oxadiazole ring formation requires strict anhydrous conditions to avoid hydrolysis of intermediates.
-
Yields for the final step (Suzuki coupling) typically range between 65–75%.
Reactivity with Electrophiles and Nucleophiles
The compound participates in reactions driven by its electron-deficient quinazoline core and electrophilic oxadiazole moiety:
Electrophilic Substitution
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the C6 position of the quinazoline ring (confirmed via LC-MS).
-
Halogenation : Treatment with Br₂/FeBr₃ selectively brominates the 3,4-dimethylphenyl group.
Nucleophilic Attack
-
Hydrolysis : Under acidic conditions (HCl, reflux), the oxadiazole ring undergoes partial cleavage, yielding a carboxylic acid derivative.
-
Aminolysis : Reacts with hydrazine hydrate to form hydrazide derivatives at the oxadiazole-methyl position .
Stability Under Physicochemical Conditions
| Condition | Observation | Source |
|---|---|---|
| Thermal Stability | Stable up to 250°C; decomposes above 300°C | |
| pH Stability | Stable in neutral pH; hydrolyzes in pH < 3 or >10 | |
| Photostability | No degradation under UV light (λ = 254 nm) |
Catalytic and Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed transformations:
-
Buchwald-Hartwig Amination : Reacts with aryl amines to introduce amino groups at the quinazoline C8 position .
-
Sonogashira Coupling : Forms alkynylated derivatives when treated with terminal alkynes.
Example Reaction :
textQuinazoline-Oxadiazole + Phenylacetylene → C8-Alkynyl Derivative (Yield: 60–68%) [4]
Mechanistic Insights from Biological Interactions
While not strictly a chemical reaction, the compound’s interaction with bacterial enzymes informs its reactivity:
-
DNA Gyrase Inhibition : The 4-chlorophenyl-oxadiazole moiety intercalates into the enzyme’s active site, disrupting ATP binding (IC₅₀ = 1.7 μM) .
-
Topoisomerase IV Binding : The quinazoline core stabilizes enzyme-DNA cleavage complexes, mimicking fluoroquinolone activity .
Derivatization for Enhanced Bioactivity
Derivatives synthesized via post-functionalization include:
| Derivative Type | Modification Site | Bioactivity Improvement |
|---|---|---|
| Sulfonamide | Oxadiazole-methyl | Increased solubility (LogP ↓ 0.5) |
| Triazole Hybrid | Quinazoline C8 | Antiviral potency (EC₅₀ = 6.2 μM) |
| Thioether | 3,4-Dimethylphenyl | Enhanced Gram-negative coverage |
Analytical Characterization
Critical techniques for monitoring reactions and confirming structures:
-
HPLC-MS : Quantifies reaction progress and detects intermediates.
-
¹H/¹³C NMR : Assigns peaks for the quinazoline (δ 7.8–8.2 ppm) and oxadiazole (δ 8.5 ppm) protons.
-
IR Spectroscopy : Confirms carbonyl stretches (C=O at 1680–1720 cm⁻¹).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound is compared to three derivatives with shared quinazoline-dione or oxadiazole frameworks:
Key Differences and Implications
Substituent Position and Electronic Effects: The 4-chlorophenyl group in the target compound (vs. The 3,4-dimethylphenyl substituent (target compound) introduces steric bulk and lipophilicity compared to the smaller furan-2-ylmethyl () or polar 2-methoxybenzyl () groups. This may enhance membrane permeability but reduce solubility .
Oxadiazole vs. Benzoxazole/Triazole Cores :
- The 1,2,4-oxadiazole ring (target compound and –4) is more rigid and planar than the 1,3-benzoxazole () or 1,2,4-triazole-3-thione (), favoring π-π stacking interactions in enzyme active sites .
Biological Activity Trends: Compounds with 4-chlorophenyl groups (e.g., ) often exhibit higher antimicrobial or anticancer activity compared to 2-chlorophenyl derivatives due to optimized halogen bonding .
Physicochemical Properties
| Property | Target Compound (Predicted) | Compound | Compound |
|---|---|---|---|
| LogP | ~3.5 (high lipophilicity) | ~2.8 | ~3.1 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 6 | 7 | 7 |
| Polar Surface Area | ~80 Ų | ~85 Ų | ~90 Ų |
Note: Predicted values for the target compound are based on structural analogs .
Preparation Methods
Formation of the Nitrile Intermediate
4-Chlorobenzaldehyde (4) undergoes condensation with hydroxylamine hydrochloride in the presence of iodine and aqueous ammonia to form 4-chlorobenzonitrile (5) . This step, conducted in tetrahydrofuran (THF) at room temperature for 2–3 hours, achieves yields of 76–80%.
Amidoxime Formation and Cyclization
The nitrile (5) is refluxed with hydroxylamine hydrochloride and sodium carbonate in methanol for 12–18 hours to yield 4-chlorophenyl amidoxime (6) . Subsequent reaction with chloroacetyl chloride in dry acetone produces the benzimidamide intermediate (7) , which undergoes cyclization in toluene under reflux to form 3-(4-chlorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (8) . Purification via column chromatography (hexane:ethyl acetate, 9:1) affords the product as a yellow oil.
Key Reaction Conditions:
-
Cyclization Solvent: Toluene
-
Temperature: Reflux (~110°C)
-
Catalyst: None required
-
Workup: Column chromatography
Coupling of Quinazoline and Oxadiazole Moieties
The final step involves nucleophilic substitution between the quinazoline derivative (3) and the chloromethyl-oxadiazole (8) . As optimized by Youssif et al. (2019), the reaction is performed in dimethylformamide (DMF) using anhydrous potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst (Scheme 3). The chloromethyl group of the oxadiazole undergoes displacement by the deprotonated thiol or amine group of the quinazoline, yielding the target compound.
Optimized Reaction Parameters:
-
Solvent: DMF
-
Base: K₂CO₃ (1.2 equiv)
-
Catalyst: KI (1.0 equiv)
-
Temperature: Room temperature
-
Time: 24 hours
-
Workup: Precipitation in ice-water, filtration, and crystallization from ethanol
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | 85 |
| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ | 88 |
| Catalyst | KI, TBAB, None | KI | 90 |
| Temperature (°C) | 25, 50, 70 | 25 | 85 |
| Time (hours) | 12, 24, 36 | 24 | 90 |
Mechanistic Insights
The coupling reaction proceeds via an Sₙ2 mechanism, where the iodide ion (from KI) enhances the leaving capacity of the chloride group on the oxadiazole’s methylene carbon. The deprotonated quinazoline acts as a nucleophile, attacking the electrophilic carbon to form the methylene bridge. The use of DMF as a polar aprotic solvent facilitates the dissolution of both reactants and stabilizes the transition state.
Characterization and Analytical Data
The target compound is characterized using spectroscopic and chromatographic techniques:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazoline H-5), 7.89–7.45 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).
-
HPLC Purity: >98% (C18 column, acetonitrile:water 70:30).
Comparative Analysis of Methodologies
Table 2: Comparison of Synthetic Routes for Related Compounds
| Compound | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| EVT-11334784 | Suzuki coupling, cyclization | 78 | |
| 3-(3-Methoxypropyl)quinazoline-2,4-dione | Nucleophilic substitution | 82 | |
| Target Compound | Sₙ2 coupling | 90 |
Challenges and Mitigation Strategies
Q & A
Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole moiety in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of an amidoxime intermediate with a carbonyl-containing compound under acidic or thermal conditions. For example, reacting a nitrile derivative with hydroxylamine forms an amidoxime, which is subsequently cyclized using trifluoroacetic anhydride (TFAA) or other dehydrating agents . Attaching the oxadiazole to the quinazoline core typically involves nucleophilic substitution or coupling reactions, such as Mitsunobu conditions or palladium-catalyzed cross-coupling, depending on the functional group compatibility .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic regions of the quinazoline and substituted phenyl groups .
- LC-MS : Confirm molecular weight and detect impurities via high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretching in quinazoline-dione at ~1700 cm⁻¹) .
Q. How should researchers assess the compound’s solubility and stability in common solvents for biological assays?
Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or HPLC. Stability studies involve incubating the compound at 25°C and 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
Q. What preliminary biological screening strategies are suitable for this compound?
Prioritize target-specific assays based on structural analogs (e.g., quinazoline derivatives with kinase inhibition or antimicrobial activity). Use in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) or bacterial growth inhibition tests (MIC determination) with Gram-positive and Gram-negative strains .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Employ density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases). Validate predictions with experimental IC50 values .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved?
Use 2D NMR techniques (NOESY, ROESY) to confirm spatial proximity of protons and distinguish between regioisomers. If ambiguity persists, synthesize isotopically labeled analogs (e.g., 13C-labeled quinazoline) or employ computational NMR prediction tools (e.g., ACD/Labs) .
Q. What strategies optimize reaction yields during the coupling of the oxadiazole and quinazoline moieties?
Screen catalysts (e.g., Pd(PPh3)4 for Suzuki couplings) and solvents (DMF, THF) under inert atmospheres. For sterically hindered substrates, use microwave-assisted synthesis to enhance reaction rates . Monitor intermediates via TLC or in situ IR to identify side reactions (e.g., hydrolysis of oxadiazole).
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity?
Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing vs. donating groups). Compare IC50 values in enzymatic assays or cellular viability tests. Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .
Q. What methodologies address discrepancies in biological activity across different assay conditions?
Standardize assay protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition). For cell-based assays, account for membrane permeability by measuring intracellular compound concentrations via LC-MS/MS .
Q. How can in silico models be refined to improve prediction accuracy for this compound’s pharmacokinetics?
Incorporate physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus. Input experimental LogP, pKa, and plasma protein binding data to simulate absorption/distribution. Validate models with in vivo rodent studies measuring plasma half-life and bioavailability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
